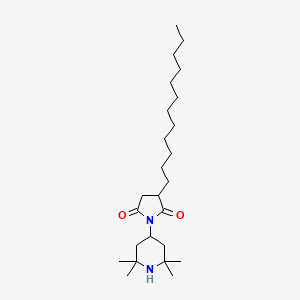
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
3-(2-aminoethyl)-1H-indol-5-ol (Tryptamine)
- Neurotransmitter Research : Tryptamine is structurally similar to serotonin and melatonin, playing a crucial role in behavioral and physiological states in humans .
2-amino-3-methyl-4H-imidazol-5-one
- Therapeutic Potential : Imidazole-containing compounds have been synthesized for anti-tubercular activity and other biological applications .
- Synthesis of Functional Molecules : These heterocycles are key components in everyday applications and natural product syntheses .
Sulfuric Acid (H2SO4)
- Industrial Applications : Used in lead-acid batteries, as a cleaning agent, in mineral processing, fertilizer manufacturing, oil refining, and wastewater processing .
- Chemical Synthesis : Plays a significant role in the synthesis of various chemicals due to its reactivity with organic compounds .
- Renewable Energy Production : Involved in thermochemical processes for hydrogen production through water splitting .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid' involves the synthesis of each compound separately and then the formation of the final compound through a reaction between the two compounds in the presence of sulfuric acid.", "Starting Materials": [ "Indole", "Ethylene diamine", "Acetic anhydride", "Methyl isocyanate", "Sulfuric acid" ], "Reaction": [ "Synthesis of 3-(2-aminoethyl)-1H-indol-5-ol:", "- Indole is reacted with ethylene diamine in the presence of acetic anhydride to form 3-(2-aminoethyl)-1H-indol-5-ol.", "Synthesis of 2-amino-3-methyl-4H-imidazol-5-one:", "- Methyl isocyanate is reacted with ammonia to form 2-amino-3-methyl-4H-imidazol-5-one.", "Formation of final compound:", "- 3-(2-aminoethyl)-1H-indol-5-ol and 2-amino-3-methyl-4H-imidazol-5-one are reacted together in the presence of sulfuric acid to form the final compound." ] } | |
CAS-Nummer |
971-74-4 |
Produktname |
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid |
Molekularformel |
C14H21N5O6S |
Molekulargewicht |
387.41 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI-Schlüssel |
WFZKRNIMSVDNBU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Kanonische SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




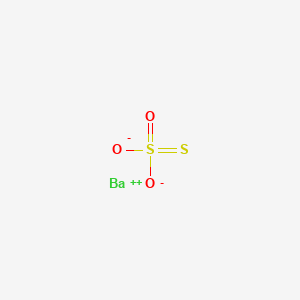
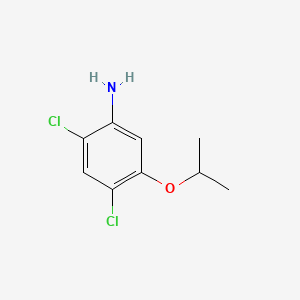


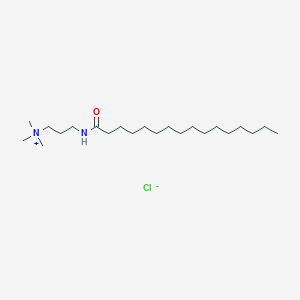

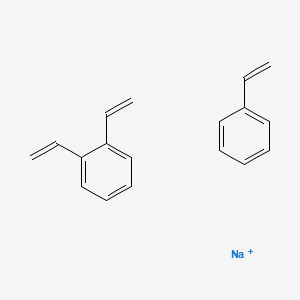
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)
